molecular formula C10H9N3O B1298392 N-phenyl-1H-pyrazole-3-carboxamide CAS No. 124828-46-2

N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B1298392
CAS No.: 124828-46-2
M. Wt: 187.20 g/mol
InChI Key: WMZYZYFPPQOFKY-UHFFFAOYSA-N
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Description

N-phenyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the class of aromatic anilides. It is characterized by a pyrazole ring substituted with a phenyl group and a carboxamide group. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

N-phenyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition can affect cell cycle regulation and has implications for cancer research. Additionally, this compound interacts with various other biomolecules, influencing their activity and stability.

Cellular Effects

This compound has been shown to impact various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . These effects are particularly relevant in the context of cancer research, where controlling cell growth is crucial.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. By binding to CDK2, it inhibits the enzyme’s activity, leading to cell cycle arrest . This inhibition is achieved through competitive binding at the enzyme’s active site, preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific tissues . For example, binding to plasma proteins can affect its distribution in the bloodstream and its ability to reach target cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its efficacy in inhibiting CDK2 activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1H-pyrazole-3-carboxamide typically involves the cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amidation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that utilize cost-effective and readily available starting materials. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2. This interaction can inhibit the activity of the enzyme, leading to various biological effects, including cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1H-pyrazole-5-carboxamide
  • N-benzyl-1H-pyrazole-3-carboxamide
  • N-phenyl-1H-pyrazole-4-carboxamide

Uniqueness

N-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a different spectrum of activity and selectivity towards various molecular targets .

Properties

IUPAC Name

N-phenyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10(9-6-7-11-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZYZYFPPQOFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124828-46-2
Record name N-Phenyl-1H-pyrazole-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124828462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB4UGM0L6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What were the key findings regarding the biological activity of N-phenyl-1H-pyrazole-3-carboxamide and its metal complexes?

A1: The research primarily focused on the antifungal and genotoxicity properties of this compound (specifically, 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, referred to as L1 in the study) and its nickel(II) complex. The study found that both L1 and its nickel complex exhibited antifungal activity, but the complex showed increased genotoxicity compared to the free ligand []. This suggests that complexation with metals can significantly alter the biological profile of this class of compounds.

Q2: Were there any structural insights gained from the study regarding this compound and its metal complex?

A2: Yes, the study utilized X-ray crystallography to determine the solid-state structure of the nickel(II) complex formed with 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide []. The analysis revealed that the nickel ion coordinates with two molecules of the ligand, forming a mononuclear complex. This structural information can be valuable for understanding the coordination chemistry of this class of compounds and may guide future development of metal-based therapeutics.

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